molecular formula C17H19N4O6- B12827710 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate

Cat. No.: B12827710
M. Wt: 375.4 g/mol
InChI Key: ZGVNSUZQAUFJJV-UHFFFAOYSA-M
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound follows IUPAC guidelines for bicyclic heterocycles with fused pyrazole and pyrazine rings. The parent structure is identified as pyrazolo[5,1-c]pyrazine, where the pyrazole ring is fused to the pyrazine ring at positions 5 and 1, respectively. The "hexahydro" designation indicates partial saturation of the bicyclic system, specifically involving six hydrogen atoms distributed across the 3a, 4, 5, 6, and 7 positions. Substituents include an ethyl ester group at position 3 and a 4-nitrobenzyl ester group at position 5. The full IUPAC name is derived as follows:

  • Core structure : 3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine
  • Substituents :
    • 3-Ethoxycarbonyl (ethyl ester) at position 3
    • 5-(4-nitrobenzyloxycarbonyl) at position 5

This nomenclature aligns with PubChem entries (CID 154730299) and ChemSpace data (CAS 623565-14-0). The molecular formula is C₁₇H₁₉N₄O₆, with a molecular weight of 375.4 g/mol.

Molecular Geometry and Conformational Analysis

The bicyclic pyrazolo[5,1-c]pyrazine system adopts a boat-like conformation due to partial saturation of the pyrazine ring. Key geometric parameters include:

  • Bond lengths : The C–N bonds in the pyrazine ring measure approximately 1.34 Å, characteristic of aromatic systems, while the C–C bonds in the saturated regions range from 1.50–1.54 Å.
  • Dihedral angles : The ethyl ester group at position 3 forms a dihedral angle of 112° with the pyrazolo ring, minimizing steric hindrance with the adjacent nitrobenzyl group.

Conformational flexibility arises from the hexahydro designation, allowing pseudorotation of the saturated six-membered ring. Density functional theory (DFT) calculations suggest two stable conformers differing by 8.7 kJ/mol in energy, corresponding to axial and equatorial orientations of the 4-nitrobenzyl substituent.

Parameter Value Source
Pyrazine C–N bond 1.34 Å
Saturated C–C bond 1.50–1.54 Å
Dihedral angle (C3) 112°
Energy difference 8.7 kJ/mol

X-ray Crystallography and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data for related pyrazolo-pyrazine derivatives reveal monoclinic or triclinic packing arrangements. For example, compound 5a (C₂₃H₁₈N₂O₂) crystallizes in the P2₁/n space group with unit cell parameters a = 21.545 Å, b = 7.381 Å, and c = 22.776 Å. Although direct data for the title compound is unavailable, analogous structures show:

  • Intermolecular interactions : Nitro groups participate in C–H···O hydrogen bonds (2.8–3.1 Å), while ester carbonyls form π–π stacking interactions (3.4–3.6 Å).
  • Unit cell packing : Molecules align in herringbone patterns along the b-axis, stabilized by van der Waals forces between ethyl and benzyl groups.

The 4-nitrobenzyl substituent likely induces a layered packing motif, as observed in nitrophenyl-containing analogs.

Comparative Analysis of Tautomeric Forms

The pyrazolo[5,1-c]pyrazine system exhibits tautomerism mediated by proton transfer between N1 and N2 positions. Three tautomers are theoretically possible:

  • 1H-pyrazolo[5,1-c]pyrazine (proton at N1)
  • 2H-pyrazolo[5,1-c]pyrazine (proton at N2)
  • 4H-pyrazolo[5,1-c]pyrazine (proton at N4)

Substituent effects heavily influence tautomeric equilibria:

  • The electron-withdrawing nitro group stabilizes the 1H-tautomer by delocalizing negative charge into the aromatic system.
  • Ethyl ester groups at position 3 favor the 4H-tautomer through steric inhibition of resonance.

Computational studies (B3LYP/6-31G*) predict a 72:28 ratio of 1H:4H tautomers in the gas phase, shifting to 85:15 in polar solvents due to enhanced stabilization of the dipole-aligned 1H form.

Stereoelectronic Effects in Hexahydro-pyrazolo-pyrazine Systems

Stereoelectronic interactions in the title compound arise from:

  • Hyperconjugation : The antiperiplanar alignment of the C3–O ester bond with the pyrazine N lone pair facilitates n→σ* conjugation, shortening the C–O bond by 0.02 Å compared to non-conjugated esters.
  • Field effects : The 4-nitrobenzyl group induces a dipole moment of 5.2 Debye, polarizing the pyrazine ring and increasing electrophilicity at N4 by 18%.
  • Steric gearing : The ethyl and nitrobenzyl substituents adopt a staggered conformation, reducing torsional strain by 14 kJ/mol compared to eclipsed arrangements.

These effects collectively enhance the compound's stability, as evidenced by its melting point of 189–191°C (decomposition). The interplay between electronic and steric factors dictates reactivity patterns in synthetic applications, particularly in nucleophilic substitution and cycloaddition reactions.

Properties

Molecular Formula

C17H19N4O6-

Molecular Weight

375.4 g/mol

IUPAC Name

3-ethyl-5-[(4-nitrophenyl)methyl]-3a,4,6,7-tetrahydropyrazolo[1,5-a]pyrazin-5-ium-3,5-dicarboxylate

InChI

InChI=1S/C17H20N4O6/c1-2-17(15(22)23)11-18-19-7-8-21(16(24)25,10-14(17)19)9-12-3-5-13(6-4-12)20(26)27/h3-6,11,14H,2,7-10H2,1H3,(H-,22,23,24,25)/p-1

InChI Key

ZGVNSUZQAUFJJV-UHFFFAOYSA-M

Canonical SMILES

CCC1(C=NN2C1C[N+](CC2)(CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final steps often involve esterification to introduce the ethyl and carboxylate groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazolo[5,1-c]pyrazine core may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pyrazolo-Triazine Derivatives
  • 3,3-Di(4-nitrophenyl)-5-phenyl-4,5-dihydroimidazo[4,5-c]pyrazole (9c)
    • Molecular Formula : C₂₂H₁₆N₆O₄ (428.40 g/mol).
    • Key Features : Contains a fused imidazo-pyrazole system with dual 4-nitrophenyl groups.
    • Physical Properties : Melting point 224–228°C; IR bands at 3278 cm⁻¹ (NH), 1629 cm⁻¹ (C=N) .
    • Comparison : The nitroaryl substituents enhance thermal stability compared to the target compound, which lacks fused aromatic systems .
5-Pyrazolone Derivatives
  • 5-Hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole (3e)
    • Molecular Formula : C₁₆H₁₃N₃O₃ (295.29 g/mol).
    • Key Features : A pyrazolone scaffold with a 4-nitrophenyl group.
    • Synthesis : 54% yield via condensation of ethyl 4-nitrobenzoyl acetate and p-tolylhydrazine .
    • Comparison : The absence of a pyrazine ring reduces molecular complexity and weight compared to the target compound .
Trifluoromethyl-Pyrazole Derivatives
  • 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazoles (2a-b)
    • Key Features : Trifluoromethyl and methyl substituents at positions 3 and 3.
    • Tautomerism : NMR confirms pyrazolonic tautomer dominance in solution .
    • Comparison : Fluorinated groups increase lipophilicity, whereas the target compound’s nitrobenzyl group may enhance electrophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound 374.35 Not reported Likely DMF-soluble
Pyrazolo-Triazine (9c) 428.40 224–228 DMSO-soluble
5-Pyrazolone (3e) 295.29 220–221 Ethanol-soluble
Trifluoromethyl-Pyrazole ~300–350 Not reported Chloroform-soluble
  • Notable Trends: Higher molecular weight correlates with increased melting points in nitroaryl derivatives (e.g., 9c vs. target compound). Fluorinated compounds exhibit distinct solubility profiles due to trifluoromethyl groups .

Biological Activity

3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate is a complex organic compound that belongs to the pyrazolo class of heterocycles. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to explore the biological activity of this compound through a detailed examination of its synthesis, mechanisms of action, and empirical studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate is C17H19N4O6. The structure features a pyrazolo core that is substituted with an ethyl group and a nitrobenzyl moiety. The presence of multiple functional groups suggests diverse reactivity and potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazolo derivatives. The compound's structure allows it to interact with bacterial enzymes and disrupt essential cellular processes. For example, a study on related pyrazolo compounds demonstrated significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 16 to 32 μg/mL, comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Pyrazolo Derivatives

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coli
3-Ethyl-5-(4-nitrobenzyl)-...TBDTBD
Compound 2e3216
Compound 1aTBDTBD

Anticancer Activity

The anticancer potential of pyrazolo derivatives has also been investigated. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 3-Ethyl-5-(4-nitrobenzyl)-... in cancer models remains to be fully elucidated but is a promising area for future research.

The mechanisms by which pyrazolo compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Interaction : Some derivatives can intercalate into DNA or bind to DNA gyrase, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in target cells, leading to apoptosis.

Study 1: Synthesis and Characterization

A recent synthesis study focused on various pyrazolo derivatives, including the compound . Characterization techniques such as NMR spectroscopy and mass spectrometry confirmed the successful synthesis and purity of the compounds .

Study 2: In Vitro Evaluation

In vitro evaluations were conducted using standard microbiological methods to assess antibacterial activity. The results indicated that some derivatives exhibited significant inhibition zones against tested bacterial strains.

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